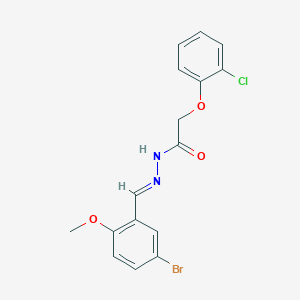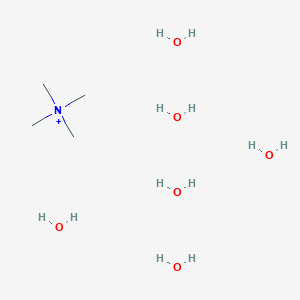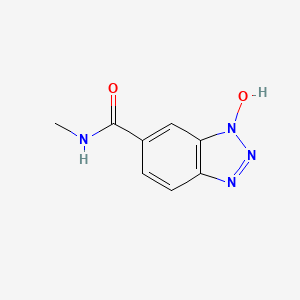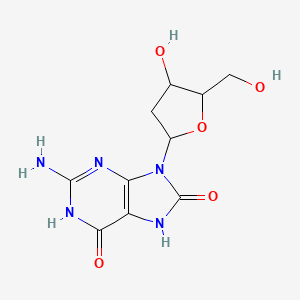![molecular formula C17H18N2O6 B12058222 [13C8]-Nifedipine CAS No. 1173023-46-5](/img/structure/B12058222.png)
[13C8]-Nifedipine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[13C8]-Nifedipine is an isotopically labeled compound of nifedipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. The isotopic labeling with carbon-13 atoms allows for more precise tracking and analysis in various scientific studies, particularly in pharmacokinetics and metabolic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [13C8]-Nifedipine involves the incorporation of carbon-13 labeled precursors into the nifedipine molecule. The general synthetic route includes:
Starting Material: The synthesis begins with the preparation of carbon-13 labeled dihydropyridine derivatives.
Cyclization: These derivatives undergo cyclization reactions to form the core dihydropyridine structure.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Final Assembly: The final steps involve the coupling of the labeled dihydropyridine with appropriate aromatic rings to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of carbon-13 labeled precursors.
Automated Processes: Use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
[13C8]-Nifedipine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Various substitution reactions can modify the aromatic rings or the dihydropyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Halogenation agents like chlorine or bromine, and nucleophiles for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Halogenated nifedipine derivatives.
Applications De Recherche Scientifique
Chemistry
Isotope Tracing: Used in studies involving isotope tracing to understand reaction mechanisms and pathways.
Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis.
Biology
Metabolic Studies: Helps in studying the metabolic pathways of nifedipine in biological systems.
Enzyme Interaction: Used to investigate interactions with various enzymes involved in drug metabolism.
Medicine
Pharmacokinetics: Essential in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of nifedipine.
Drug Development: Aids in the development of new calcium channel blockers with improved efficacy and safety profiles.
Industry
Quality Control: Used in the pharmaceutical industry for quality control and validation of nifedipine formulations.
Regulatory Compliance: Helps in meeting regulatory requirements for isotopic labeling in drug development.
Mécanisme D'action
[13C8]-Nifedipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the smooth muscle cells of the cardiovascular system. This inhibition leads to:
Vasodilation: Relaxation of vascular smooth muscles, resulting in decreased blood pressure.
Reduced Cardiac Workload: Lowering the oxygen demand of the heart by reducing afterload.
Molecular Targets and Pathways
L-type Calcium Channels: Primary target for nifedipine action.
Signal Transduction Pathways: Involvement in pathways regulating vascular tone and cardiac contractility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amlodipine: Another calcium channel blocker with a longer half-life.
Felodipine: Similar mechanism but different pharmacokinetic profile.
Nimodipine: Used primarily for cerebral vasodilation.
Uniqueness
Isotopic Labeling: The carbon-13 labeling of [13C8]-Nifedipine makes it unique for research applications, allowing for precise tracking and analysis.
Pharmacokinetics: Offers distinct advantages in pharmacokinetic studies due to its labeled nature.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage this compound for advanced scientific investigations and drug development.
Propriétés
Numéro CAS |
1173023-46-5 |
|---|---|
Formule moléculaire |
C17H18N2O6 |
Poids moléculaire |
354.28 g/mol |
Nom IUPAC |
dimethyl 2,6-di((113C)methyl)-4-(2-nitrophenyl)-(2,3,5,6-13C4)1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i1+1,2+1,9+1,10+1,13+1,14+1,16+1,17+1 |
Clé InChI |
HYIMSNHJOBLJNT-UERCFELYSA-N |
SMILES isomérique |
CO[13C](=O)[13C]1=[13C](N[13C](=[13C](C1C2=CC=CC=C2[N+](=O)[O-])[13C](=O)OC)[13CH3])[13CH3] |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)






